molecular formula C11H10BrNO3 B11838150 Ethyl 3-amino-4-bromobenzofuran-2-carboxylate

Ethyl 3-amino-4-bromobenzofuran-2-carboxylate

Cat. No.: B11838150
M. Wt: 284.11 g/mol
InChI Key: XDNDAVGJKHHMGT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-bromobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to reduction of the nitro group to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-bromobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-4-bromobenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to modulation of various biochemical pathways. For example, its anti-tumor activity may involve inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
  • Ethyl 4-bromobenzofuran-2-carboxylate
  • Ethyl 3-amino-7-bromobenzofuran-2-carboxylate

Uniqueness

Ethyl 3-amino-4-bromobenzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 3-amino-4-bromo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3

InChI Key

XDNDAVGJKHHMGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2Br)N

Origin of Product

United States

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